N,N'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
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Overview
Description
N,N’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) is a complex organic compound with the molecular formula C45H26ClN7O6 and a molecular weight of 796.19 g/mol This compound features a triazine ring substituted with chloro and imino groups, linked to anthracene and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) typically involves the reaction of 6-chloro-1,3,5-triazine with anthracene derivatives under controlled conditions. The reaction is carried out in the presence of suitable solvents such as dioxane or dichloroethane, and bases like sodium carbonate . The reaction mixture is refluxed to facilitate the substitution of chlorine atoms with the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the triazine ring can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, dioxane, and dichloroethane. The reactions are typically carried out under reflux conditions to ensure complete substitution and high yield .
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with amines can lead to the formation of various amine derivatives of the compound .
Scientific Research Applications
N,N’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription . The anthracene moiety also contributes to its ability to generate reactive oxygen species, which can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Propazine: A triazine derivative used as a herbicide.
Cyanuric Chloride: A triazine compound used in the synthesis of dyes and resins.
Simazine: Another triazine herbicide with similar chemical properties.
Uniqueness
N,N’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) is unique due to its combination of triazine, anthracene, and benzamide moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
49658-80-2 |
---|---|
Molecular Formula |
C45H26ClN7O6 |
Molecular Weight |
796.2 g/mol |
IUPAC Name |
N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C45H26ClN7O6/c46-43-51-44(49-31-21-9-17-27-35(31)39(56)25-15-7-19-29(33(25)37(27)54)47-41(58)23-11-3-1-4-12-23)53-45(52-43)50-32-22-10-18-28-36(32)40(57)26-16-8-20-30(34(26)38(28)55)48-42(59)24-13-5-2-6-14-24/h1-22H,(H,47,58)(H,48,59)(H2,49,50,51,52,53) |
InChI Key |
ITFSHPJCGBGLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)Cl)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9 |
Origin of Product |
United States |
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